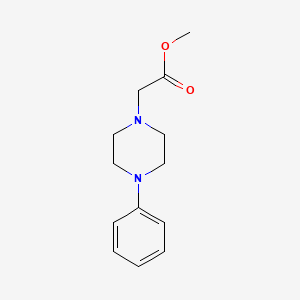

Methyl 2-(4-phenylpiperazin-1-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-phenylpiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)11-14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRXORSEWUBRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623396 | |

| Record name | Methyl (4-phenylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201727-67-5 | |

| Record name | Methyl (4-phenylpiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Interaction Analysis

Ligand-target interaction analysis is crucial for understanding the mechanism of action of a compound. It involves identifying the specific amino acid residues within a protein's binding pocket that interact with the ligand and characterizing the nature of these interactions. For the N-phenylpiperazine class of compounds, these interactions are typically a mix of hydrogen bonds, hydrophobic contacts, and π-stacking.

Molecular docking studies on various N-phenylpiperazine derivatives have successfully identified key amino acid residues that are critical for binding to different receptors. For instance, in a study exploring the binding of nine N-phenylpiperazine derivatives to the α1A-adrenoceptor, several key residues were identified as the primary binding sites. rsc.orgresearchgate.net These interactions are fundamental for the affinity and selectivity of the ligands. Similarly, research on 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety identified interactions with DNA and Topoisomerase II, highlighting the role of residues like Asp463 and Gly488. nih.gov The ability of the N-phenylpiperazine moiety to interact with specific residues in the orthosteric binding site of dopamine (B1211576) receptors has also been noted. nih.gov

Table 1: Examples of Key Binding Residues for Phenylpiperazine Derivatives with Various Targets

| Target Protein | Key Interacting Residues | Reference |

|---|---|---|

| α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | rsc.orgresearchgate.net |

| DNA-Topo II Complex | DC8, DT9 (Nucleobases); Asp463, Gly488 | nih.gov |

| Sigma 1 Receptor (S1R) | Crucial amino acid residues identified via molecular dynamics | nih.gov |

| 5-HT1A Receptor | Interacts with a hydrophobic part of the binding site | nih.gov |

The stability of a ligand within a protein's binding pocket is often dictated by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, while any N-H groups can serve as donors. nih.govresearchgate.net In studies of N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, the formation of hydrogen bonds was a key driver of binding. rsc.orgresearchgate.net For example, interactions with serine and aspartate residues are common, as these amino acids can effectively form hydrogen bonds. rsc.orgresearchgate.netnih.gov

Hydrophobic Interactions: The phenyl group of the molecule, being nonpolar, readily participates in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.govnih.gov These interactions, which involve residues such as Phenylalanine, Leucine, and Valine, are critical for anchoring the ligand and contribute significantly to binding affinity. nih.gov Studies on arylpiperazine ligands have emphasized the importance of the hydrophobic character of the aryl moiety for binding to targets like the 5-HT1A receptor. nih.gov

Table 2: Common Interactions Involving the Phenylpiperazine Scaffold

| Interaction Type | Moiety Involved | Potential Interacting Residues/Components |

|---|---|---|

| Hydrogen Bond | Piperazine Nitrogens | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |

| Hydrophobic | Phenyl Ring, Piperazine Ring | Phenylalanine, Tryptophan, Tyrosine, Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tryptophan, Tyrosine, Histidine |

| Electrostatic | Ionized Piperazine Nitrogen | Aspartate, Glutamate |

The aromatic phenyl ring of Methyl 2-(4-phenylpiperazin-1-yl)acetate is capable of forming π-π stacking interactions, which are important non-covalent interactions between aromatic rings. researchgate.netnih.govmdpi.com These interactions contribute to the stability of the ligand-protein complex. mdpi.com In computational studies of other phenylpiperazine-containing molecules, the phenyl group has been shown to engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.govnih.gov For instance, when targeting DNA, the phenylpiperazine part of some molecules can slide between nucleic acid bases, engaging in π-π stacking interactions with nucleobases like thymine (B56734) (DT9). nih.gov The energy of these interactions typically falls in the range of -0.5 to -2.0 kcal/mol. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wustl.edu It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target. nih.gov

Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's active site. wustl.edu The goal is to identify the pose that is most energetically favorable. For phenylpiperazine derivatives, docking studies have been instrumental in predicting how these molecules orient themselves to maximize key interactions. For example, in the development of D3 dopamine receptor selective ligands, the N-phenylpiperazine moiety was found to occupy the orthosteric binding site, while other parts of the molecule could interact with a unique secondary binding site, explaining the observed receptor selectivity. nih.gov The final predicted conformation is the one that best complements the shape and chemical environment of the binding pocket. wustl.edu

After generating potential binding poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding free energy, with a lower score typically indicating a more favorable interaction. wikipedia.orgrsc.org While they are crucial for distinguishing correct binding modes from incorrect ones, accurately predicting absolute binding affinities remains a significant challenge. wustl.edu

There are several classes of scoring functions, each with its own methodology: wikipedia.orgrsc.org

Force-Field-Based Scoring Functions: These calculate the sum of non-bonded interactions, such as van der Waals and electrostatic forces, between the ligand and the protein. wikipedia.org

Empirical Scoring Functions: These use a regression-based approach, where the binding energy is calculated as a weighted sum of different energy terms like hydrogen bonds, ionic interactions, hydrophobic effects, and rotational entropy. wikipedia.org

Knowledge-Based Scoring Functions: These derive statistical potentials from large databases of known protein-ligand complexes, such as the Protein Data Bank (PDB). They score interactions based on how frequently they are observed in experimental structures. wikipedia.org

Table 3: Major Classes of Scoring Functions in Molecular Docking

| Scoring Function Class | Principle of Operation | Strengths | Weaknesses | Reference |

|---|---|---|---|---|

| Force-Field-Based | Calculates van der Waals and electrostatic interaction energies based on classical mechanics. | Physically intuitive; good for ranking poses. | Computationally intensive; often neglects solvation effects. | wikipedia.org |

| Empirical | Uses weighted energy terms derived from regression analysis of experimental binding data. | Fast; reasonably accurate for ranking congeneric series. | Dependent on the training set; less generalizable. | wikipedia.org |

| Knowledge-Based | Derives potentials of mean force from statistical analysis of known protein-ligand structures. | Fast; does not require experimental binding data for parameterization. | Accuracy depends on the quality and diversity of the structural database. | wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in correlating the structural or physicochemical properties of a series of compounds with their biological activities. This methodology is pivotal for designing more potent and selective molecules.

Derivation of Predictive Models for Biological Activity

Currently, there are no published QSAR models specifically derived for a series of compounds where this compound is the parent structure. Research in the broader category of phenylpiperazine derivatives has demonstrated the utility of QSAR in identifying key structural determinants for various biological activities. For instance, studies on different series of 4-phenylpiperazine analogs have successfully developed predictive models for activities such as antipsychotic or receptor binding affinities. These studies typically involve the generation of a dataset of molecules with varying substituents and their corresponding biological data, followed by the application of statistical methods to derive a mathematical relationship. A similar focused study on analogs of this compound would be necessary to develop predictive models for its specific biological profile.

Identification of Key Molecular Descriptors

The identification of molecular descriptors that significantly influence biological activity is a primary outcome of QSAR modeling. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), among others. For the broader class of phenylpiperazines, descriptors related to the nature of substituents on the phenyl ring and the piperazine moiety have been shown to be critical. However, without a specific QSAR study on this compound and its derivatives, the key molecular descriptors that govern its activity remain speculative. A dedicated computational analysis would be required to calculate a range of descriptors for this molecule and correlate them with experimental data to identify the most influential parameters.

Conformational Analysis and Energy Minimization

Understanding the three-dimensional structure and flexibility of a molecule is crucial for predicting its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.

Studies on related phenylpiperazine-containing compounds have utilized various computational techniques to explore their conformational landscapes. These analyses often reveal the preferred orientation of the phenyl group relative to the piperazine ring and the flexibility of side chains, which are critical for receptor binding. For this compound, a systematic conformational search followed by energy minimization using quantum mechanics or molecular mechanics methods would be necessary to determine its most stable conformers. Such a study would provide valuable information about its shape, size, and the spatial arrangement of its functional groups, which are essential for understanding its potential biological interactions. The absence of such a published analysis means that the specific low-energy conformations of this compound have not been formally characterized.

Structure Activity Relationship Sar Investigations

Impact of Substitutions on the Phenyl Ring of the Piperazine (B1678402) Moiety

Substitutions on the phenyl ring attached to the piperazine core have been a key area of investigation in understanding the structure-activity relationships of this class of compounds. The electronic properties and the size and lipophilicity of these substituents play a significant role in modulating biological activity.

The introduction of halogen atoms, particularly fluorine, to the phenyl ring can significantly alter the electronic properties of the molecule, which in turn affects its interaction with biological targets. Fluorine is the most electronegative element, and its presence on an aromatic ring introduces strong inductive electron-withdrawing effects. core.ac.uknih.gov This can lead to a redistribution of electron density within the molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding. core.ac.uk

The electron-withdrawing nature of fluorine can enhance the activity of certain compounds. researchgate.net For instance, in some series of phenylpiperazine derivatives, the introduction of a fluorine atom to the benzene (B151609) ring has been shown to increase their biological activity compared to the unsubstituted parent compound. nih.gov This effect is attributed to the altered electronic environment of the phenyl ring, which can lead to more favorable interactions with the target receptor. The position of the fluorine substitution is also crucial, with ortho, meta, and para substitutions often leading to different activity profiles. tandfonline.comrsc.org In some cases, an electron-withdrawing effect at specific positions is important for antagonistic activity. researchgate.net

| Substituent | Position | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| Fluoro | Ortho | Increased activity in some analogs. nih.gov | Strong inductive electron-withdrawal altering receptor interaction. core.ac.uk |

| Fluoro | Meta | Variable, can be less effective than other positions. rsc.org | Different interplay of inductive and resonance effects. core.ac.uk |

| Fluoro | Para | Generally favorable for activity. nih.gov | Enhanced binding affinity through electronic modulation. researchgate.net |

| Chloro | Para | Effective in enhancing activity in certain series. tandfonline.com | Electron-withdrawing properties influencing target binding. researchgate.net |

The addition of alkyl groups to the phenyl ring primarily influences the steric and lipophilic properties of the molecule. Alkyl groups are hydrophobic and can enhance the lipophilicity of a compound, which may improve its ability to cross lipid membranes and increase its bioavailability. However, the size and position of the alkyl group can also introduce steric hindrance, which may either be beneficial or detrimental to the compound's activity, depending on the topology of the target binding site. mdpi.com

In some arylpiperazine derivatives, the presence of a methyl group on the phenyl ring has been associated with potent biological activity. nih.gov The position of the alkyl group is a critical determinant of its effect. For example, in certain series, substitution at the para-position of the phenyl ring was found to be more important for activity than substitution at the meta-position. nih.gov The "magic methyl effect," where the addition of a methyl group can significantly improve a compound's activity and properties, is a well-documented phenomenon in medicinal chemistry. beilstein-journals.org

However, increasing the size of the alkyl group does not always lead to improved activity. An elongation of the alkyl chain, such as replacing a methyl with a butyl group, can sometimes lead to a decrease in activity. nih.gov This suggests that while a certain degree of lipophilicity and steric bulk may be favorable, excessive size can lead to unfavorable steric clashes with the target. mdpi.com

| Alkyl Group | Position | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| Methyl | Para | Often enhances activity. nih.gov | Improved lipophilicity and favorable steric interactions. |

| Methyl | Ortho/Meta | Variable effects, can be less effective than para. nih.gov | Potential for steric hindrance depending on the binding pocket. mdpi.com |

| Ethyl | Para | May maintain or slightly decrease activity compared to methyl. | Balance between increased lipophilicity and potential steric bulk. |

| Butyl | Para | Can lead to a decrease in activity. nih.gov | Excessive steric hindrance interfering with target binding. mdpi.com |

Modifications to the Piperazine Core

The piperazine ring itself is a key pharmacophore, and modifications to its structure, including substitutions on its nitrogen and carbon atoms, as well as alterations to the ring size and heteroatom composition, can have profound effects on the biological activity of the molecule. mdpi.com

Substituents on the nitrogen atoms of the piperazine ring are crucial for the inhibitory activity of many compounds. nih.gov The nature of the group attached to the N4-position of the piperazine moiety has been shown to have a significant influence on cytotoxicity in some series of compounds. nih.gov The two nitrogen atoms of the piperazine core can improve the pharmacokinetic features of drug candidates due to their appropriate pKa values, which can increase water solubility and bioavailability. nih.gov

In various classes of piperazine derivatives, the substituent at the 4-position of the piperazine ring has been identified as a key determinant of activity. nih.gov The introduction of different alkyl, acyl, or sulfonyl groups at this position can dramatically alter the compound's potency and selectivity. nih.govnih.gov For instance, in one study, 4-acyl-1-phenylpiperazine derivatives showed good activity, with the acetyl derivative being particularly potent. nih.gov The effect of the alkyl group in the N-substitution of the piperazine ring can also influence the therapeutic action by affecting drug-membrane interactions. nih.gov

While N-substitution is a common strategy for modifying the properties of piperazine-containing compounds, substitution on the carbon atoms of the piperazine ring is less prevalent in currently marketed drugs. rsc.org However, C-substitution represents an opportunity to explore new chemical space and create structural diversity. rsc.orgnih.gov The synthesis of C-substituted piperazines can be more challenging than N-substitution. beilstein-journals.orgnih.gov

The introduction of a methyl group on a carbon atom of the piperazine ring can have a positive effect on a drug candidate's activity and properties. beilstein-journals.org For example, the attachment of a methyl group at the 2-position of the pyridine (B92270) ring in a series of (cyanomethyl)piperazines led to a significant improvement in oral activity. nih.gov However, regioselectivity can be an issue in the synthesis of C-substituted piperazines, especially with C3-substituted substrates. beilstein-journals.org

Variations in ring size or the replacement of one of the nitrogen atoms with another heteroatom can lead to a decrease in activity. nih.gov For instance, the substitution of piperazine and morpholine (B109124) with piperidine (B6355638) and aniline (B41778) weakened the activity in a series of celastrol (B190767) derivatives, indicating that the nitrogen atom is more suitable than an oxygen atom or a CH group at that position. nih.gov

| Modification | Position | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| N-Acyl Substitution | N4 | Generally leads to potent compounds. nih.gov | Modulates electronic properties and can form key interactions. |

| N-Alkyl Substitution | N4 | Activity is dependent on the alkyl chain length and branching. nih.gov | Influences lipophilicity and steric fit in the binding site. nih.gov |

| C-Methyl Substitution | C2/C3 | Can significantly improve oral activity. nih.gov | Introduces favorable steric interactions and can block metabolism. beilstein-journals.org |

| Ring Contraction/Expansion | - | Generally leads to a decrease in activity. | Suboptimal ring conformation for target binding. |

| Heteroatom Variation (e.g., Morpholine) | - | Often results in reduced activity compared to piperazine. nih.gov | Loss of a key hydrogen bond acceptor or altered pKa. nih.gov |

Variations in the Acetate (B1210297) Linker and Ester Group

The acetate linker and the methyl ester group of Methyl 2-(4-phenylpiperazin-1-yl)acetate are key features that can be modified to alter the compound's physicochemical properties and its interaction with biological targets. These modifications include changing the length of the linker and replacing the ester with various bioisosteres.

Homologation, the process of systematically increasing the length of the alkyl chain, is a common strategy in medicinal chemistry to explore the optimal distance between key pharmacophoric features. In the context of this compound, this involves extending the acetate methylene (B1212753) bridge to create propanoate, butanoate, or longer chain analogues.

While direct and systematic SAR studies on the homologation of the acetate chain for this specific compound are not extensively detailed in publicly available literature, research on related long-chain arylpiperazine derivatives provides valuable insights. For instance, studies on arylpiperazines with three-methylene-group linkers have been conducted to investigate their binding affinities at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net The length of the linker connecting the arylpiperazine core to another molecular fragment is crucial for achieving the desired interaction with the receptor binding site. For example, in a series of N-heteroarylalkyl-N-phenylpiperazines, compounds with a three-methylene linker (propyl) showed moderate to high affinity for the D2 receptor subtype. researchgate.net

The ester group in this compound is susceptible to hydrolysis by esterases in the body, which can limit its metabolic stability and duration of action. To address this, the ester functional group is often replaced with more stable bioisosteres, such as amides, tetrazoles, or oxadiazoles (B1248032). nih.govnih.gov These bioisosteres can mimic the steric and electronic properties of the ester group while offering improved pharmacokinetic profiles. nih.govnih.gov

Amide Bioisosteres: The most common bioisosteric replacement for an ester is an amide. A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.govnih.gov In these compounds, the methyl ester is replaced with a substituted amide. The results indicated that these acetamide (B32628) derivatives showed activity in the maximal electroshock (MES) seizure model, particularly those with a 3-(trifluoromethyl)anilide group. nih.govnih.gov The introduction of a fluorine atom or a trifluoromethyl group was found to be essential for anticonvulsant activity in this series. nih.gov This highlights that the nature of the substituent on the amide nitrogen plays a critical role in determining the biological activity. nih.gov

Below is a data table summarizing the anticonvulsant activity of selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.

| Compound | Substituent on Amide Nitrogen | MES Screen (mice) ED₅₀ (mg/kg) | Neurological Toxicity (mice) TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |

|---|---|---|---|---|

| Derivative 1 | 3-Chlorophenyl | > 300 | > 300 | - |

| Derivative 2 | 3-(Trifluoromethyl)phenyl | 150.5 | > 300 | > 2.0 |

| Derivative 3 (Compound 20 in source) | 4-Fluoro-3-(trifluoromethyl)phenyl | 89.2 | 288.4 | 3.2 |

Other Bioisosteres (Tetrazoles and Oxadiazoles): Heterocyclic rings such as tetrazoles and oxadiazoles are also widely used as bioisosteres for ester and amide groups. ymerdigital.comunifi.itrsc.org These five-membered aromatic rings are metabolically stable and can act as hydrogen bond acceptors, similar to the carbonyl oxygen of an ester or amide. nih.govacs.org

Tetrazoles: The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group and can also serve as a replacement for ester functionalities. researchgate.netsemanticscholar.orgnih.gov In various molecular scaffolds, the replacement of an amide with a tetrazole has led to compounds with interesting pharmacological profiles, including analgesic and antimicrobial activities. ymerdigital.comnih.gov

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are common bioisosteric replacements for esters and amides. nih.govunifi.itrsc.orgacs.org This substitution can lead to compounds with improved metabolic stability and, in some cases, enhanced biological activity. nih.govacs.org For example, 1,2,4-oxadiazole derivatives have been developed as potent anti-Alzheimer's agents, acting as inhibitors of acetylcholinesterase. nih.gov The oxadiazole ring serves as a stable linker and can participate in key interactions within the enzyme's active site. nih.govacs.org

Relationship between Structural Features and Diverse Biological Profiles

The phenylpiperazine scaffold is a versatile template that can be found in a wide range of biologically active compounds, including antipsychotics, antidepressants, and anticancer agents. nih.govsemanticscholar.orgmdpi.com The specific biological profile of a phenylpiperazine derivative is determined by the nature and position of substituents on both the phenyl ring and the other nitrogen of the piperazine ring.

Many phenylpiperazine derivatives exhibit significant activity at dopamine (D2) and serotonin (5-HT1A) receptors, which is a hallmark of atypical antipsychotic drugs. nih.govacs.orgnih.gov The SAR for this class of compounds has been extensively studied.

Substituents on the Phenyl Ring: The electronic properties and position of substituents on the N-phenyl ring can modulate the affinity and selectivity for D2 and 5-HT1A receptors.

The following table summarizes the receptor binding affinities of selected phenylpiperazine derivatives, illustrating the impact of structural modifications on their biological profiles.

| Compound | Key Structural Features | D₂ Receptor Affinity (Ki, nM) | 5-HT₁ₐ Receptor Affinity (Ki, nM) | Primary Biological Profile |

|---|---|---|---|---|

| Aripiprazole | Dichlorophenyl group on piperazine; long side chain with a quinolinone moiety | 0.34 | 1.7 | Atypical Antipsychotic |

| LASSBio-579 | Unsubstituted phenyl on piperazine; (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methyl side chain | 49 | 27 | Potential Antipsychotic nih.gov |

| Compound 8a (Tomić et al., 2007) | Unsubstituted phenyl on piperazine; 3-propoxy-benzimidazole side chain | 19.5 | 15.1 | Potential Atypical Antipsychotic acs.org |

| Compound 15 (Polanski et al., 2018) | 3-(trifluoromethyl)phenyl on piperazine; N-propyl-N-(benzothiazol-2-yl) side chain | 1.8 | 13.6 | D₂/5-HT₁ₐ Ligand |

In Vitro Biological Evaluation

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy, particularly in the context of Alzheimer's disease, as it increases the concentration of acetylcholine (B1216132) in the brain. nih.govnih.gov Phenylpiperazine derivatives have been investigated as potential cholinesterase inhibitors.

In one study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-AChE activity. Among the synthesized compounds, the derivative with an ortho-chlorine substituent on the phenyl ring (compound 4a) demonstrated the most potent inhibition with an IC50 value of 0.91 µM. nih.gov This suggests that the substitution pattern on the phenyl ring significantly influences the inhibitory activity. Another study on pyridazine-based hybrids identified a compound (compound 5) with potent dual inhibitory activity against both AChE and BuChE, with IC50 values of 0.26 µM and 0.19 µM, respectively. mdpi.com Furthermore, research on 5-nitroimidazole derivatives also revealed significant inhibitory activity against both AChE and BuChE. researchgate.net

Table 1: AChE and BuChE Inhibitory Activities of Selected Phenylpiperazine Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4a (ortho-chloro derivative) | AChE | 0.91 | nih.gov |

| Donepezil (Reference) | AChE | 0.14 | nih.gov |

| Compound 5 (pyridazine hybrid) | AChE | 0.26 | mdpi.com |

| Compound 5 (pyridazine hybrid) | BuChE | 0.19 | mdpi.com |

Kinase Inhibition Profiling (e.g., BMPR2, Protein Tyrosine Kinases)

The phenylpiperazine moiety is present in various kinase inhibitors. Kinases are crucial signaling proteins, and their dysregulation is implicated in diseases like cancer and pulmonary arterial hypertension (PAH).

BMPR2 Inhibition: Bone morphogenetic protein receptor 2 (BMPR2) is a serine/threonine kinase, and its loss-of-function mutations are a major cause of heritable PAH. nih.govmdpi.com The inhibition of BMPR2 can lead to the destabilization of microtubules and subsequent cancer cell death. nih.gov While no studies have directly evaluated Methyl 2-(4-phenylpiperazin-1-yl)acetate as a BMPR2 inhibitor, the development of selective inhibitors for this target is an active area of research.

Protein Tyrosine Kinase Inhibition: Phenylpiperazine derivatives have been incorporated into potent inhibitors of protein tyrosine kinases. For instance, a tyrosine kinase inhibitor, imatinib, has shown clinical response in PAH patients with BMPR2 mutations. nih.gov Another study detailed the synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, with one compound exhibiting potent antiproliferative activity with IC50 values in the nanomolar range against several cancer cell lines. nih.gov

These examples highlight the versatility of the phenylpiperazine scaffold in the design of inhibitors for different kinase families. The specific substitution patterns on the piperazine (B1678402) and phenyl rings are key determinants of potency and selectivity.

MDM2-p53 Interaction Inhibition

The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. nih.govresearchgate.net Inhibiting this interaction can reactivate p53, leading to tumor cell cycle arrest and apoptosis. nih.govdovepress.com

Several classes of small-molecule inhibitors targeting the p53-MDM2 interaction have been developed, some of which feature a piperazine or a structurally related piperidinone core. nih.gov These inhibitors are designed to mimic key p53 residues and bind to a hydrophobic pocket on the MDM2 protein. dovepress.com For example, spirooxindole derivatives have been identified as potent MDM2 inhibitors. nih.gov One such derivative, APG-115, demonstrated a strong binding affinity to MDM2 with a Ki value of less than 1 nM and inhibited cell proliferation at nanomolar concentrations. nih.gov

Although direct evidence for this compound is absent, the presence of the piperazine ring suggests that this scaffold could potentially be incorporated into molecules designed to disrupt the MDM2-p53 interaction.

Other Enzyme Targets (e.g., α-glucosidase, Lipoxygenase, Falcipain-2)

The versatility of the phenylpiperazine scaffold extends to other enzyme targets as well.

α-glucosidase Inhibition: There is no specific information in the provided search results regarding the α-glucosidase inhibitory activity of this compound or its close analogs.

Lipoxygenase Inhibition: Similarly, the search results did not yield specific data on the lipoxygenase inhibitory properties of this compound.

Falcipain-2 Inhibition: Falcipain-2, a cysteine protease of Plasmodium falciparum, is a validated target for antimalarial drug development. nih.govnih.gov Several studies have explored piperazine-containing compounds as falcipain-2 inhibitors. In one such study, a series of 1-(4-(substituted)piperazin-1-yl)-2-(phenylamino)ethanone derivatives were designed and evaluated. psu.eduresearchgate.net Three compounds from this series showed good inhibitory activity. psu.eduresearchgate.net Another study identified two hits with a 4-(9H-fluoren-9-yl) piperazin-1-yl) methanone (B1245722) scaffold as inhibitors of falcipain-2, with IC50 values of 64 µM and 14.7 µM. conicet.gov.ar These findings suggest that the piperazine moiety can be a useful component in the design of falcipain-2 inhibitors.

Receptor Binding and Functional Assays

Serotonin (B10506) Receptor Affinity and Efficacy

The phenylpiperazine scaffold is a well-established pharmacophore for ligands targeting serotonin (5-HT) receptors. nih.govuniba.itmdpi.com These receptors are implicated in a wide range of physiological and pathological processes, making them important targets for therapeutic intervention. nih.gov

Derivatives of phenylpiperazine have been shown to exhibit varying affinities and functional activities at different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. uniba.itmdpi.com The substitution pattern on the phenyl ring and the nature of the substituent at the N4 position of the piperazine ring are crucial for determining the affinity and selectivity profile.

For instance, a study on arylpiperazine derivatives showed that many compounds had high affinity for the 5-HT1A receptor, with some exhibiting Ki values in the low nanomolar range. mdpi.com Another study on long-chain arylpiperazine derivatives reported Ki values for the 5-HT1A receptor ranging from 3.77 to 1802 nM, demonstrating the significant impact of the linker length. uniba.it In terms of functional activity, many phenylpiperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.

The affinity for the 5-HT2A receptor is also modulated by the substitution pattern. In one study, the introduction of a fluorine atom to the para-position of the phenyl ring resulted in the highest affinity for the 5-HT2A receptor. nih.gov Functional assays indicated that many of these compounds act as antagonists at the 5-HT2A receptor. nih.gov

Table 2: Serotonin Receptor Affinities (Ki, nM) of Selected Phenylpiperazine Analogs

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | Reference |

|---|---|---|---|---|

| Compound 8a | 17.6 | 134 | 12.3 | mdpi.com |

| Compound 8b | 16.1 | 245 | 13.9 | mdpi.com |

| Compound 11b | 14.8 | 62.4 | 14.3 | mdpi.com |

| Compound 12b | 12.5 | 114 | 11.2 | mdpi.com |

| LP-211 | 0.7 | 480 | 0.9 | uniba.it |

| Compound 8c | 3.77 | 1000 | 25.1 | uniba.it |

Cellular Activity Studies (non-human cell lines)

Antimicrobial ActivityThe antimicrobial activity of this compound against bacterial or fungal strains has not been reported in the scientific literature. Therefore, data on its potential efficacy as an antimicrobial agent is not available.

Antibacterial Spectrum

Currently, there is a lack of specific published research detailing the in vitro antibacterial spectrum of "this compound." While the broader class of piperazine derivatives has been investigated for antibacterial properties, specific data, including data tables on the activity of this particular compound against various bacterial strains, are not available in the reviewed scientific literature.

Mechanistic Investigations in Vitro, Non Human Models

Inflammatory Mediator Modulation

The anti-inflammatory effects of many compounds are attributed to their ability to interfere with the signaling molecules that orchestrate the inflammatory response. Research on phenylpiperazine analogs has highlighted their potential to modulate several of these key mediators.

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Phenylpiperazine derivatives have been investigated for their capacity to inhibit NO production in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. While direct data on this compound is unavailable, studies on analogous compounds suggest a potential for NO inhibitory activity. For instance, some anti-inflammatory agents have demonstrated dose-dependent inhibition of NO production in LPS-stimulated murine macrophage RAW 264.7 cells.

Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced by inflammatory stimuli and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. A number of phenylpiperazine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. For example, a series of 1-((2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were identified as new and selective ligands for the COX-2 enzyme. nih.gov One of the most promising compounds from this series, compound 3k , exhibited significant anti-inflammatory activity. nih.gov Similarly, a novel series of benzhydrylpiperazine-based compounds were designed as dual COX-2/5-LOX inhibitors, with compound 9d showing potent COX-2 inhibition with an IC₅₀ value of 0.25 ± 0.03 μM, which was more potent than the standard drug celecoxib (B62257) (IC₅₀ = 0.36 ± 0.023 μM). rsc.org

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenylpiperazine Analogs

| Compound | Description | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3k | 1-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-(4-fluorophenyl)piperazine | Data not quantified in the abstract | nih.gov |

| 9d | Benzhydrylpiperazine derivative with 4-Cl substitution | 0.25 ± 0.03 | rsc.org |

| Celecoxib (Standard) | Selective COX-2 inhibitor | 0.36 ± 0.023 | rsc.org |

Note: This table is populated with data from structurally related compounds, not this compound itself.

Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in the amplification and perpetuation of the inflammatory cascade. The ability of phenylpiperazine derivatives to modulate the production of these cytokines has been a key area of investigation.

Studies have shown that certain phenylpiperazine derivatives can act as dual cytokine regulators, suppressing TNF-α while augmenting the anti-inflammatory cytokine IL-10. nih.gov In a study on benzhydrylpiperazine derivatives, the active compounds 9d and 9g demonstrated a significant anti-inflammatory effect by inhibiting the production of prostaglandin (B15479496) E2 (PGE2), IL-6, and TNF-α. rsc.org Another study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), found that it reduced the levels of the pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test.

Table 2: Effect of Phenylpiperazine Analogs on Pro-inflammatory Cytokine Production

| Compound | Model System | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Reference |

|---|---|---|---|---|---|

| 5k | LPS-challenged mice | Suppression | Not specified | Not specified | nih.gov |

| 9d & 9g | Paw edema model | Inhibition | Not specified | Inhibition | rsc.org |

| LQFM182 | Carrageenan-induced pleurisy | Reduction | Reduction | Not specified | Not available |

Note: This table is populated with data from structurally related compounds, not this compound itself.

Enzyme Kinetic Analysis

Understanding the kinetics of how a compound interacts with its target enzyme is crucial for elucidating its mechanism of action. This includes determining the type of inhibition and the compound's binding affinity.

The mode of enzyme inhibition by a compound can be competitive (binding to the active site), non-competitive (binding to an allosteric site), or mixed-type. While specific enzyme kinetic studies for this compound are not documented, research on other enzyme inhibitors, such as celecoxib's interaction with cyclooxygenases, has demonstrated complex kinetic behaviors. For instance, celecoxib exhibits classic competitive kinetics with COX-1, while its interaction with COX-2 is time-dependent, starting with a competitive interaction followed by a potent, time-dependent inhibition. nih.gov Phenylpiperazine derivatives, depending on their specific structure, could potentially exhibit any of these inhibition types.

The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity. The determination of Kᵢ values is a standard part of enzyme kinetic analysis. For example, the Kᵢ of celecoxib for COX-1 has been reported to be in the range of 10-16 μM, while for COX-2, an initial competitive interaction showed a similar Kᵢ of 11-15 μM before time-dependent inhibition. nih.gov Although no Kᵢ values are available for this compound, the evaluation of such parameters would be a critical step in characterizing its potential as an enzyme inhibitor.

Preclinical Pharmacological Evaluation Non Human in Vivo Studies

Efficacy in Animal Models of Neurological Disorders

Cognition Enhancement and Antiamnesic Activity

No preclinical data was found regarding the evaluation of Methyl 2-(4-phenylpiperazin-1-yl)acetate in animal models of cognition or amnesia.

Anxiolytic-Like Effects

No studies were identified that investigated the anxiolytic-like properties of this compound in established animal models of anxiety.

Antidepressant-Like Effects

There is no available research on the antidepressant-like potential of this compound in rodent models of depression.

Anticonvulsant Activity in Seizure Models

The anticonvulsant effects of this compound have not been reported in preclinical seizure models.

Efficacy in Animal Models of Inflammation and Pain

Anti-inflammatory Models

No in vivo studies assessing the efficacy of this compound in animal models of inflammation were found.

Analgesic Models

Phenylpiperazine derivatives have been investigated for their potential as analgesic agents, demonstrating efficacy in various preclinical pain models. These models are crucial for assessing the anti-nociceptive and anti-hyperalgesic properties of a compound. While specific studies on this compound were not identified, research on analogous structures, such as 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), offers a framework for potential analgesic activity. nih.gov

Commonly employed analgesic models include:

Formalin Test: This model induces a biphasic pain response in rodents, characterized by an initial neurogenic phase followed by a later inflammatory phase. It is a valuable tool for differentiating between centrally acting analgesics that predominantly inhibit the first phase and peripherally acting agents that are more effective in the second phase. For instance, the piperazine (B1678402) derivative LQFM-008 demonstrated a reduction in licking time in both phases of the formalin test, suggesting a mixed central and peripheral analgesic action. nih.gov

Hot Plate Test: This is a thermal nociception assay used to evaluate the central analgesic effects of a compound. An increase in the latency to a pain response (e.g., licking a paw or jumping) after drug administration indicates a potential analgesic effect. In studies with LQFM-008, treatment increased the latency to the thermal stimulus in the hot plate test, pointing towards the involvement of central mechanisms in its anti-nociceptive effect. nih.gov

Tail Flick Test: Similar to the hot plate test, the tail flick test assesses the central analgesic activity of a substance by measuring the time it takes for an animal to move its tail away from a heat source. An increased latency is indicative of analgesia. The compound LQFM-008 also showed increased latency in this model, further supporting a centrally mediated analgesic effect. nih.gov

The potential analgesic activity of this compound would likely be evaluated in similar models to determine its efficacy and mechanism of action.

| Analgesic Model | Key Findings for a Structurally Related Phenylpiperazine Derivative (LQFM-008) | Potential Implication for this compound |

| Formalin Test | Reduced licking time in both neurogenic and inflammatory phases. nih.gov | May possess both central and peripheral analgesic properties. |

| Hot Plate Test | Increased latency to thermal stimulus. nih.gov | Suggests potential for centrally mediated analgesia. |

| Tail Flick Test | Increased latency to thermal stimulus. nih.gov | Further supports a potential central analgesic mechanism. |

Pharmacokinetic Considerations in Preclinical Models

The therapeutic potential of any compound is intrinsically linked to its pharmacokinetic profile, which includes its ability to reach the target site of action and its absorption and distribution characteristics.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the CNS. For many phenylpiperazine derivatives, their lipophilic nature and relatively small molecular size are thought to facilitate their passage across the BBB. psu.edu The brain uptake of a drug is often correlated with its lipophilicity, which can be estimated by the log P value (the logarithm of the partition coefficient). psu.edu A higher log P value generally indicates greater lipophilicity. It has been suggested that for a compound to have a good chance of entering the CNS, its log P value should be greater than 2. psu.edu

The absorption and distribution of a drug determine its onset of action, intensity, and duration of effect. For orally administered drugs, intestinal permeability is a key factor influencing absorption. Studies on phenylpiperazine derivatives have explored their potential as intestinal permeation enhancers, indicating that the core structure can interact with biological membranes. nih.gov

The specific chemical substitutions on the phenylpiperazine scaffold can significantly impact these pharmacokinetic properties. For example, in a study of phenylpiperazine derivatives as intestinal permeation enhancers, it was found that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine (B188723). nih.gov Conversely, hydroxyl or primary amine substitutions on the phenyl ring were associated with increased toxicity. nih.gov

The distribution of a compound throughout the body is influenced by its affinity for plasma proteins and various tissues. The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. A large Vd suggests that the drug is extensively distributed into tissues, whereas a low Vd indicates that it is largely confined to the bloodstream. The specific absorption and distribution characteristics of this compound would need to be determined through dedicated preclinical studies.

Future Directions and Therapeutic Potential

Rational Design of Next-Generation Methyl 2-(4-phenylpiperazin-1-yl)acetate Analogs

The rational design of new analogs based on the this compound core is a key strategy for enhancing potency, selectivity, and pharmacokinetic properties. This process involves a deep understanding of structure-activity relationships (SAR) and the application of computational chemistry.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is fundamental to establishing SAR. Key areas for modification on the this compound scaffold include:

The Phenyl Ring: Substitution on the phenyl ring can significantly influence biological activity. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions of the molecule. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives designed as anticonvulsants, substitutions on this ring were critical for activity. nih.gov

The Piperazine (B1678402) Ring: This central ring can be modified, for instance, by introducing substituents to create chiral centers, which can lead to stereospecific interactions with biological targets.

The Acetate (B1210297) Moiety: The methyl ester of the acetate group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or other functional groups. These changes can impact solubility, cell permeability, and target engagement.

Computational and Molecular Modeling Approaches: Computational tools are invaluable in predicting how newly designed analogs will interact with their biological targets. Techniques such as molecular docking can simulate the binding of a ligand to the active site of a receptor or enzyme. mdpi.com For instance, based on computational models for 5-HT1A receptor-ligand interactions and QSAR studies, new series of arylpiperazines have been designed with high affinity and selectivity. nih.gov This in-silico approach helps prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. mdpi.comnih.gov The hybridization of known pharmacophores is another rational design strategy. For example, novel dual agonists for FXR/PPARδ were designed by hybridizing the structures of known agonists, leading to the identification of potent antifibrotic agents. nih.gov

The table below illustrates examples of rationally designed analogs from related phenylpiperazine series and highlights the impact of specific structural modifications.

| Compound Class | Core Scaffold Modification | Resulting Biological Activity | Reference |

| Imidazo[1,2-b]pyridazine Derivatives | Hybridization of FXR and PPARδ agonist pharmacophores with a piperazine linker | Potent dual FXR/PPARδ agonism for treating pulmonary fibrosis | nih.gov |

| 1,2-Benzothiazine Derivatives | Introduction of substituted phenylpiperazines onto a 1,2-benzothiazine scaffold | Potential anticancer agents targeting Topoisomerase II | mdpi.com |

| Arylpiperazine Derivatives | Design based on a computational model for 5-HT1A receptor interaction | High-affinity 5-HT1A receptor agonists with anxiolytic properties | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Replacement of a pyrrolidine-2,5-dione ring with a chain amide | Anticonvulsant activity, particularly in models of therapy-resistant epilepsy | nih.gov |

Exploration of Novel Biological Targets and Polypharmacology

While initial research may focus on a single biological target, the phenylpiperazine scaffold is known for its ability to interact with multiple proteins, a concept known as polypharmacology. Exploring these off-target effects can uncover new therapeutic applications for this compound and its analogs.

The phenylpiperazine motif is a well-established "privileged scaffold" in drug discovery, known to bind to a variety of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. nih.gov Derivatives have shown activity as anticancer, anticonvulsant, and antimicrobial agents. nih.govmdpi.comresearchgate.net For example, different series of annulated methylpiperazine derivatives have been synthesized and investigated for their anticancer and antimicrobial activities. researchgate.net

High-throughput screening of a library of analogs derived from this compound against a broad panel of biological targets can systematically identify novel activities. Subsequent molecular docking studies and biological assays can then validate these new targets. For instance, derivatives of the related compound 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one were identified as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key target in neurodegenerative diseases. researchgate.net This discovery opened up a new therapeutic avenue for this class of compounds.

The potential for dual-target or multi-target activity is a significant advantage. A single compound that modulates multiple targets involved in a complex disease, such as cancer or neuroinflammation, could be more effective than a combination of single-target drugs. The design of dual FXR/PPARδ agonists is a prime example of harnessing polypharmacology for therapeutic benefit in fibrotic diseases. nih.gov

Translational Research Perspectives and Lead Optimization for Therapeutic Applications

Translating a promising compound from a laboratory finding to a clinical therapy requires a rigorous process of lead optimization. This stage focuses on refining the molecular structure to achieve an optimal balance of efficacy, safety, and drug-like properties.

Lead Optimization Strategies: Once a lead compound with desired biological activity is identified, medicinal chemists employ various strategies to improve its profile. This can involve:

Enhancing Potency: Fine-tuning the structure to maximize binding affinity for the target, often guided by computational methods like Free Energy Perturbation (FEP) calculations. nih.gov

Improving Selectivity: Modifying the compound to reduce binding to off-targets, thereby minimizing potential side effects.

Optimizing ADME Properties: Adjusting the molecule's physicochemical properties (e.g., lipophilicity, polarity) to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This is crucial for ensuring the drug reaches its target in the body at an effective concentration and for an appropriate duration. For instance, introducing a basic nitrogen via a phenyl piperazine group has been used to enhance water solubility. nih.gov

The table below outlines key optimization parameters and the strategies employed to address them, using examples from related compound series.

| Optimization Goal | Strategy | Example from Literature | Reference |

| Increase Potency | Introduction of a tricyclic benzonaphthyridinone core and optimization of side chains. | Resulted in a 1000-fold improvement in cellular mTOR inhibition for Torin1 compared to the initial hit. | nih.govmit.edu |

| Improve Selectivity | Modification of specific positions on the core scaffold to reduce binding to related kinases. | Torin1 exhibits 1000-fold selectivity for mTOR over the related PI3K enzyme. | nih.gov |

| Enhance Solubility | Incorporation of a piperazine moiety with a basic nitrogen atom. | Phenyl piperazine was used to improve the poor water-solubility of a class of mTOR inhibitors. | nih.gov |

| Improve Metabolic Stability | Chemical modification to block sites of rapid metabolism. | Analogs of an mTOR inhibitor showed a short half-life due to rapid first-pass metabolism, indicating a need for structural modification. | nih.gov |

Translational Perspectives: The ultimate goal of this research is to develop a clinically viable drug. Preclinical development for a promising analog of this compound would involve comprehensive in vivo studies in animal models of the target disease. For example, a potent dual FXR/PPARδ agonist, compound 10g, significantly attenuated collagen deposition in a mouse model of pulmonary fibrosis. nih.gov Similarly, the optimized mTOR inhibitor Torin1 was shown to be efficacious in a xenograft cancer model. nih.gov These studies are essential for demonstrating proof-of-concept and for gathering the necessary data to support an Investigational New Drug (IND) application for human clinical trials.

Conclusion

Summary of Key Research Findings and Discoveries for Methyl 2-(4-phenylpiperazin-1-yl)acetate and Related Compounds

Research has established that the 4-phenylpiperazine moiety is a crucial pharmacophore, serving as a foundational structure for a wide array of biologically active molecules. mdpi.comnih.gov Derivatives of this scaffold have demonstrated a diverse range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antidiabetic properties. mdpi.combrieflands.combiomedpharmajournal.org The core structure of this compound, which combines the phenylpiperazine group with an acetate (B1210297) functional group, has been a key starting point for the synthesis of more complex molecules.

Key discoveries revolve around the synthetic versatility of this compound, allowing for modifications at various positions to modulate biological activity. For instance, substitution on the phenyl ring and alterations to the acetate group have led to the development of derivatives with enhanced potency and selectivity for specific biological targets. nih.gov Studies have shown that these compounds can interact with a variety of molecular targets, including G-protein coupled receptors, ion channels, and enzymes, which accounts for their broad spectrum of activities. mdpi.com Notably, some derivatives have shown promise as potent inhibitors of kinases and have been investigated for their potential in oncology. nih.gov The modular nature of the arylpiperazine structure allows for systematic structure-activity relationship (SAR) studies, enabling researchers to fine-tune the chemical properties to improve efficacy and pharmacokinetic profiles. mdpi.com

Broader Implications for Medicinal Chemistry and Drug Discovery

The extensive research into this compound and its analogs has significant implications for the broader field of medicinal chemistry. The phenylpiperazine scaffold has proven to be a "privileged" structure, meaning it is capable of binding to multiple, unrelated biological targets. This versatility makes it an invaluable tool for drug discovery, providing a robust framework for the design of new therapeutic agents for a multitude of diseases. mdpi.commdpi.com

The successful development of various arylpiperazine-containing drugs highlights the importance of this chemical class. mdpi.com These compounds often exhibit favorable pharmacokinetic properties, which can be attributed to the piperazine (B1678402) ring's ability to improve solubility and bioavailability. mdpi.com The synthetic accessibility of these compounds further enhances their appeal, allowing for the creation of large and diverse chemical libraries for high-throughput screening. This accelerates the identification of lead compounds for various therapeutic targets. The knowledge gained from studying these compounds contributes to a deeper understanding of drug-receptor interactions and the principles of molecular recognition.

Challenges and Future Prospects in the Field

Despite the successes, several challenges remain in the development of drugs based on the phenylpiperazine scaffold. A primary challenge is achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicities. mdpi.com The inherent flexibility of the piperazine ring can lead to binding with multiple receptors, which, while advantageous in some contexts, can be a significant hurdle in developing highly specific drugs. researchgate.net Overcoming drug resistance, particularly in the context of cancer and infectious diseases, is another critical challenge that requires the design of novel derivatives with alternative mechanisms of action. mdpi.commdpi.com

The future of this field is promising, with several exciting prospects on the horizon. The application of computational chemistry and artificial intelligence in drug design is expected to accelerate the discovery of new phenylpiperazine derivatives with optimized properties. These in silico methods can help predict binding affinities and pharmacokinetic profiles, guiding synthetic efforts toward the most promising candidates. biomedpharmajournal.org

Further exploration of novel biological targets for phenylpiperazine compounds could open up new therapeutic avenues. mdpi.com There is also potential in developing these compounds as diagnostic agents or as components of targeted drug delivery systems. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and structural biologists will be essential to fully harness the therapeutic potential of this compound and its derivatives, paving the way for the next generation of innovative medicines.

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-phenylpiperazin-1-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions between piperazine derivatives and methyl ester precursors. For example, describes a derivative synthesis using a nucleophilic substitution reaction under reflux with anhydrous potassium carbonate in acetonitrile (yield: 40%) . Optimization strategies include:

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard for structural validation. Key steps include:

- Data collection : Using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles (e.g., C–N–C angles in piperazine rings: ~109.5°) .

- Software tools : WinGX and ORTEP for visualization of anisotropic displacement parameters and molecular packing .

- Validation metrics : R-factor < 0.05 and residual electron density < 0.3 eÅ⁻³ ensure model accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Discrepancies in bioactivity data (e.g., acetylcholinesterase inhibition in vs. off-target effects in other studies) require:

- Comparative assays : Replicate studies using standardized protocols (e.g., Ellman’s method for enzyme inhibition).

- Structure-activity relationship (SAR) analysis : Modifications at the phenyl or piperazine moiety alter selectivity. For example, electron-withdrawing groups on the phenyl ring enhance binding affinity .

- Molecular dynamics simulations : Predict binding modes using software like AutoDock to identify key interactions (e.g., hydrogen bonding with catalytic serine residues) .

Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound analogs?

Key approaches include:

- LogP adjustments : Introducing hydrophilic groups (e.g., hydroxyl or morpholine) to reduce logP from ~2.5 to <2.0, improving aqueous solubility .

- Metabolic stability : Replace methyl ester with trifluoroethyl groups to slow esterase-mediated hydrolysis .

- In vitro assays : Use Caco-2 cell monolayers to assess permeability (target Papp > 1 × 10⁻⁶ cm/s) .

Q. How can crystallographic data be leveraged to explain conformational flexibility in this compound derivatives?

- Torsion angle analysis : Compare dihedral angles (e.g., C–O–C–C in the ester group) across derivatives. reports angles ranging from 105.5° to 179.97°, indicating variable steric strain .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing .

- Temperature-dependent studies : Collect data at 100K and 298K to assess thermal motion effects on bond lengths .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.